Cas no 887973-65-1 (5-(4-chlorophenyl)pyridine-3-carbaldehyde)
5-(4-chlorophenyl)pyridine-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-(4-Chlorophenyl)nicotinaldehyde
- 5-(4-Chlorophenyl)nicotildehyde
- 5-(4-CHLOROPHENYL)PYRIDINE-3-CARBALDEHYDE
- 887973-65-1
- CS-0268179
- AB24159
- EN300-715969
- DTXSID00646987
- J-516235
- DB-306224
- 5-(4-chlorophenyl)pyridine-3-carbaldehyde
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- Inchi: 1S/C12H8ClNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-8H
- InChI Key: ZMKSDBAOUPRHQA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C=NC=C(C=O)C=1
Computed Properties
- Exact Mass: 217.0294416g/mol
- Monoisotopic Mass: 217.0294416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 30Ų
5-(4-chlorophenyl)pyridine-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM177251-1g |
5-(4-chlorophenyl)nicotinaldehyde |
887973-65-1 | 95% | 1g |
$580 | 2021-08-05 | |
| Chemenu | CM177251-1g |
5-(4-chlorophenyl)nicotinaldehyde |
887973-65-1 | 95% | 1g |
$580 | 2022-03-01 | |
| Alichem | A019121787-1g |
5-(4-Chlorophenyl)nicotinaldehyde |
887973-65-1 | 95% | 1g |
$510.00 | 2023-08-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5233-100MG |
5-(4-chlorophenyl)pyridine-3-carbaldehyde |
887973-65-1 | 95% | 100MG |
¥ 1,029.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5233-250MG |
5-(4-chlorophenyl)pyridine-3-carbaldehyde |
887973-65-1 | 95% | 250MG |
¥ 1,650.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5233-500MG |
5-(4-chlorophenyl)pyridine-3-carbaldehyde |
887973-65-1 | 95% | 500MG |
¥ 2,745.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5233-1G |
5-(4-chlorophenyl)pyridine-3-carbaldehyde |
887973-65-1 | 95% | 1g |
¥ 4,118.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5233-5G |
5-(4-chlorophenyl)pyridine-3-carbaldehyde |
887973-65-1 | 95% | 5g |
¥ 12,355.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5233-10G |
5-(4-chlorophenyl)pyridine-3-carbaldehyde |
887973-65-1 | 95% | 10g |
¥ 20,592.00 | 2023-04-13 | |
| Enamine | EN300-715969-0.05g |
5-(4-chlorophenyl)pyridine-3-carbaldehyde |
887973-65-1 | 0.05g |
$792.0 | 2023-05-30 |
5-(4-chlorophenyl)pyridine-3-carbaldehyde Suppliers
5-(4-chlorophenyl)pyridine-3-carbaldehyde Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 5-(4-chlorophenyl)pyridine-3-carbaldehyde
Recent Advances in the Study of 5-(4-chlorophenyl)pyridine-3-carbaldehyde (CAS: 887973-65-1) in Chemical Biology and Pharmaceutical Research
The compound 5-(4-chlorophenyl)pyridine-3-carbaldehyde (CAS: 887973-65-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This aldehyde derivative serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting inflammatory and oncological pathways. Recent studies have explored its potential as a building block for novel kinase inhibitors and immunomodulatory agents, leveraging its unique chemical properties and reactivity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 5-(4-chlorophenyl)pyridine-3-carbaldehyde in the synthesis of selective JAK3 inhibitors. The compound's aldehyde functionality allowed for efficient Schiff base formation with primary amines, enabling the development of potent and selective inhibitors with IC50 values in the low nanomolar range. This breakthrough highlights the compound's utility in designing next-generation therapeutics for autoimmune disorders, with improved specificity and reduced off-target effects compared to existing treatments.
Another significant application emerged from recent cancer research, where 5-(4-chlorophenyl)pyridine-3-carbaldehyde was utilized as a key precursor in the development of novel PARP-1 inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives synthesized from this compound exhibited enhanced blood-brain barrier penetration, making them particularly promising for treating glioblastoma multiforme. The researchers attributed this improvement to the optimal lipophilicity and molecular weight profile conferred by the 5-(4-chlorophenyl)pyridine scaffold.
From a chemical biology perspective, recent investigations have focused on the compound's role in proteolysis-targeting chimeras (PROTACs) development. Its ability to serve as a linker between target protein ligands and E3 ubiquitin ligase recruiters has been particularly valuable. A 2023 Nature Chemical Biology publication detailed how modifications of 5-(4-chlorophenyl)pyridine-3-carbaldehyde led to improved PROTAC stability and cellular permeability, addressing one of the major challenges in targeted protein degradation therapeutics.
The safety profile and pharmacokinetic properties of 5-(4-chlorophenyl)pyridine-3-carbaldehyde derivatives have also been extensively studied. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses published in Drug Metabolism and Disposition indicate that properly modified derivatives exhibit favorable metabolic stability and low cytotoxicity, making them suitable candidates for further preclinical development. These findings underscore the compound's potential as a versatile scaffold in medicinal chemistry.
Looking forward, current research trends suggest expanding applications of 5-(4-chlorophenyl)pyridine-3-carbaldehyde in the development of covalent inhibitors and fluorescent probes for biological imaging. Several pharmaceutical companies have included derivatives of this compound in their pipelines, particularly for inflammation and oncology indications. As synthetic methodologies continue to advance, we anticipate seeing more sophisticated applications of this valuable chemical building block in both academic research and industrial drug discovery efforts.
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